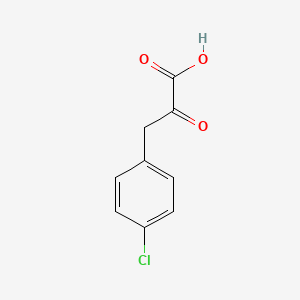

3-(4-Chlorophenyl)-2-oxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYUGTMBOLOQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3617-01-4 | |

| Record name | 3-(4-chlorophenyl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-(4-Chlorophenyl)-2-oxopropanoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the most pertinent synthetic strategies. Three primary methodologies are discussed: the Darzens Glycidic Ester Condensation, the oxidation of 3-(4-chlorophenyl)lactic acid, and the Erlenmeyer-Plochl reaction followed by hydrolysis. Each section includes a thorough discussion of the reaction mechanism, a step-by-step experimental protocol, and an analysis of the advantages and limitations of the respective route. This guide aims to equip scientists with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.

Introduction

This compound, also known as 4-chloro-α-oxobenzenepropanoic acid, is a keto acid that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its structural features, including a reactive α-keto acid moiety and a chlorophenyl group, make it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The growing interest in this compound necessitates a clear and detailed understanding of its synthesis. This guide provides an in-depth analysis of the most effective and commonly employed synthetic strategies to produce this compound, with a focus on practical application in a laboratory setting.

Darzens Glycidic Ester Condensation Route

The Darzens condensation, or glycidic ester condensation, is a classic and highly effective method for the formation of α,β-epoxy esters, which can be readily converted to α-keto acids.[3][4] This reaction involves the condensation of a carbonyl compound, in this case, 4-chlorobenzaldehyde, with an α-haloester in the presence of a base.[3][4]

Reaction Mechanism

The reaction proceeds in two main stages: the formation of a glycidic ester intermediate followed by its hydrolysis.

-

Stage 1: Formation of the Glycidic Ester: A strong base deprotonates the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the α,β-epoxy ester, also known as a glycidic ester.[3][4]

-

Stage 2: Hydrolysis to the α-Keto Acid: The glycidic ester is then saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylate salt. Acidification of the reaction mixture leads to the unstable glycidic acid, which upon gentle heating, undergoes decarboxylative rearrangement to furnish the desired this compound.[4]

Caption: Mechanism of the Darzens Condensation for this compound synthesis.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) in dry toluene, add ethyl chloroacetate (1.2 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate.

Stage 2: Hydrolysis to this compound

-

Dissolve the crude glycidic ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzaldehyde | [1] |

| Key Reagent | Ethyl Chloroacetate | [1] |

| Base | Sodium Ethoxide | [1] |

| Overall Yield | 60-75% | Estimated from similar reactions |

Oxidation of 3-(4-Chlorophenyl)lactic Acid

This two-step synthetic route involves the preparation of 3-(4-chlorophenyl)lactic acid followed by its selective oxidation to the target α-keto acid.

Synthesis of 3-(4-Chlorophenyl)lactic Acid

A multi-step synthesis starting from 4-chlorobenzaldehyde can be employed to produce the precursor, 3-(4-chlorophenyl)lactic acid.[5]

Oxidation of 3-(4-Chlorophenyl)lactic Acid

The selective oxidation of α-hydroxy acids to α-keto acids can be challenging due to the potential for over-oxidation and decarboxylation.[6][7][8] However, modern catalytic methods offer high chemoselectivity. A particularly effective method is the nitroxyl-radical-catalyzed aerobic oxidation.[6][7][8]

Reaction Mechanism

The oxidation using a nitroxyl radical catalyst, such as AZADO (2-azaadamantane N-oxyl), proceeds via a catalytic cycle where the nitroxyl radical is oxidized to the corresponding oxoammonium ion. The oxoammonium ion then oxidizes the alcohol to the ketone, and in the process is reduced back to the hydroxylamine, which is then re-oxidized to the nitroxyl radical to complete the cycle. Molecular oxygen serves as the terminal oxidant.[6][7][8]

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol

-

To a solution of 3-(4-chlorophenyl)lactic acid (1.0 eq) in a suitable solvent such as acetonitrile, add AZADO (0.01-0.05 eq).

-

Bubble air or oxygen through the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-(4-Chlorophenyl)lactic acid | [5] |

| Catalyst | AZADO | [6][7][8] |

| Oxidant | Molecular Oxygen (Air) | [6][7][8] |

| Yield | High | [6][7][8] |

Erlenmeyer-Plochl Reaction and Hydrolysis

The Erlenmeyer-Plochl reaction provides a pathway to α-keto acids through the formation and subsequent hydrolysis of an azlactone (oxazolone) intermediate.[9][10] This method involves the condensation of an N-acylglycine, such as N-acetylglycine, with 4-chlorobenzaldehyde.

Reaction Mechanism

-

Stage 1: Azlactone Formation: N-acetylglycine is cyclized in the presence of acetic anhydride to form an oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with 4-chlorobenzaldehyde to yield a 4-(4-chlorobenzylidene)oxazol-5(4H)-one.[9][10]

-

Stage 2: Hydrolysis to the α-Keto Acid: The azlactone is then subjected to acidic or basic hydrolysis. Under controlled conditions, the hydrolysis of the enamide and ester functionalities of the azlactone leads to the formation of the desired α-keto acid.

Experimental Protocol

Stage 1: Synthesis of 2-Methyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one

-

A mixture of 4-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol.

Stage 2: Hydrolysis to this compound

-

The azlactone is suspended in a dilute solution of hydrochloric acid.

-

The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | 4-Chlorobenzaldehyde, N-Acetylglycine | [9][10] |

| Reagents | Acetic Anhydride, Sodium Acetate | [9][10] |

| Overall Yield | Moderate to Good | Estimated from similar reactions |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group and the methylene protons adjacent to the aromatic ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (198.6 g/mol ). |

Note: Specific chemical shifts and absorption frequencies can be found in chemical databases such as ChemicalBook.[11]

Conclusion

This technical guide has detailed three robust synthetic routes for the preparation of this compound. The Darzens condensation offers a direct and well-established method. The oxidation of 3-(4-chlorophenyl)lactic acid provides a modern and highly selective alternative, particularly with the use of advanced catalytic systems. The Erlenmeyer-Plochl reaction presents another viable pathway through an azlactone intermediate. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. Each method, when executed with care, can provide access to this important synthetic intermediate.

References

- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. Darzens reaction - Wikipedia [en.wikipedia.org]

- 5. wepub.org [wepub.org]

- 6. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Chemoselective Conversion from 뱉Hydroxy Acids to 뱉Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - American Chemical Society - Figshare [acs.figshare.com]

- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound(3617-01-4) 1H NMR spectrum [chemicalbook.com]

chemical and physical properties of 3-(4-Chlorophenyl)-2-oxopropanoic acid

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Properties, Analysis, and Applications

Introduction

This compound is an organic compound of significant interest to the fields of synthetic organic and medicinal chemistry.[1] Structurally, it is an α-keto acid featuring a 4-chlorophenyl substituent. This unique combination of a carboxylic acid, a ketone, and a chlorinated aromatic ring imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] Its primary relevance for drug development professionals lies in its established role as a key precursor in the synthesis of pyridopyrazinone derivatives, which have been identified as potent insulin secretion stimulators for the potential treatment of diabetes.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical protocols, and a discussion of its applications, tailored for researchers and scientists in drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular structure and associated identifiers.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3617-01-4 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzenepropanoic acid, 4-chloro-α-oxo-; 4-Chloro-a-oxo-benzenepropanoic acid | [1] |

| SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)Cl | [1][4] |

| InChI | InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | [1][4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or light brown solid | [1][2] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| Storage Conditions | Store at room temperature, in a cool, well-ventilated area. Some suppliers recommend storage at -10°C under an inert atmosphere for long-term stability. | [2][5][6][7] |

| Density | 1.394 g/cm³ (Predicted) | [8] |

| Predicted XlogP | 1.9 | [4] |

Note on Thermal Properties: Specific melting and boiling points for this compound are not consistently reported in publicly available literature. These values would be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) for a precise melting point and thermogravimetric analysis (TGA) to assess thermal decomposition.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical in research and drug development. A multi-technique analytical approach is essential for the unambiguous characterization of this compound.

Caption: A typical workflow for the analytical characterization of the compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. The predicted collision cross-section (CCS) values can aid in identification in complex matrices.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.01566 | 136.0 |

| [M+Na]⁺ | 220.99760 | 144.7 |

| [M-H]⁻ | 197.00110 | 138.7 |

| [M+NH₄]⁺ | 216.04220 | 155.4 |

| Data sourced from PubChemLite predictions.[4] |

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. A deuterated solvent (like DMSO-d₆ or CDCl₃) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Expected ¹H NMR Signals:

-

Aromatic Region (~7.2-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (~4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring and the ketone.

-

Carboxylic Acid Proton (>10 ppm): A broad singlet for the acidic proton, which may be exchangeable with trace water in the solvent.

-

-

Expected ¹³C NMR Signals:

-

Multiple signals in the aromatic region (~128-140 ppm).

-

A signal for the methylene carbon (~40-50 ppm).

-

Two signals for the carbonyl carbons (>160 ppm), with the carboxylic acid carbon typically being less deshielded than the ketone carbon.

-

Experimental Protocol 2: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation.

Methodology:

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1750 cm⁻¹. Often, two distinct peaks or a broadened peak may be observed.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically ~1090 cm⁻¹.

-

Chemical Reactivity and Applications

The dual functionality of the α-keto acid motif makes this compound a versatile synthetic intermediate.[1] The carboxylic acid can undergo esterification or amidation, while the ketone is susceptible to nucleophilic attack.

Its most notable application is as a building block for pharmacologically active agents.[2]

Caption: Pathway from the core chemical to its therapeutic application.

Role in Drug Discovery

The primary documented use of this compound is in the preparation of Pyridopyrazinone derivatives. These resulting compounds have been investigated as insulin secretion stimulators, making them valuable leads in the development of novel therapeutics for diabetes.[2] Furthermore, the broader class of chlorophenyl-containing small molecules is frequently explored in drug discovery for various targets, including anticancer and anti-inflammatory pathways.[9][10][11] The structural motif present in this compound serves as a validated starting point for generating libraries of new chemical entities for screening.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful handling.

Table 4: GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [12][13] |

| H315 | Causes skin irritation | [12][13] |

| H318 | Causes serious eye damage | [12] |

| H335 | May cause respiratory irritation | [12][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][12]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][12]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Stability: For long-term storage and to ensure high purity, some suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-10°C) to minimize degradation.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling tool for medicinal chemists and drug development professionals. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it an important precursor for synthesizing novel compounds with therapeutic potential, most notably in the area of metabolic diseases like diabetes. Understanding its characteristics, analytical protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1. CAS 3617-01-4: this compound [cymitquimica.com]

- 2. This compound CAS#: 3617-01-4 [m.chemicalbook.com]

- 3. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 5. staging.keyorganics.net [staging.keyorganics.net]

- 6. This compound | 3617-01-4 [amp.chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Page loading... [guidechem.com]

- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 3-(4-Iodophenyl)-2-oxopropanoic acid () for sale [vulcanchem.com]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Evolving Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide to the Biological Activities of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Analogs

Abstract

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the substituted phenylpropanoic acid scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of 3-(4-Chlorophenyl)-2-oxopropanoic acid and its derivatives. While direct research on this specific parent compound is nascent, this guide synthesizes preclinical data from closely related analogs to illuminate the therapeutic potential of this chemical class. We will delve into their promising anticancer and antimicrobial properties, explore their mechanisms of action, including enzyme inhibition, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile compounds.

Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery

Arylpropanoic acid derivatives are a cornerstone of modern pharmacology, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. Their therapeutic utility, however, extends far beyond inflammation. The inherent structural versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities[1]. The presence of a chlorophenyl group, as seen in this compound, is a common feature in many bioactive compounds, often enhancing their potency and modulating their pharmacokinetic properties[2]. This guide will focus on the biological potential of derivatives of this specific scaffold, drawing on data from structurally similar compounds to build a comprehensive picture of their therapeutic promise.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a critical priority in biomedical research. Derivatives of the phenylpropanoic acid scaffold have shown significant promise in this area, exhibiting potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.

Antiproliferative and Cytotoxic Effects

Recent studies have highlighted the anticancer potential of various substituted phenylpropanoic acid derivatives. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates demonstrated selective inhibitory action against human colon cancer cells (HCT-116)[3][4]. This selectivity is a crucial aspect of modern cancer drug development, aiming to minimize off-target effects and reduce patient toxicity.

Another promising class of related compounds, 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has shown potent antiproliferative activity against lung cancer cell lines, including the drug-resistant H69AR cell line[5]. This suggests that these compounds may be effective against tumors that have developed resistance to conventional chemotherapies.

Table 1: Antiproliferative Activity of Phenylpropanoic Acid Derivatives against Various Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | [5] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | [5] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Carbohydrazide 25 | A549 (Lung Carcinoma) | 8.05 | [5] |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Compound 7a | HCT-116 (Colon Cancer) | 0.12 mg/mL | [3][4] |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Compound 7g | HCT-116 (Colon Cancer) | 0.12 mg/mL | [3][4] |

Mechanistic Insights: Disrupting Cancer Cell Signaling

Understanding the mechanism of action is paramount for the rational design of new drugs. In silico and in vitro studies suggest that phenylpropanoic acid derivatives exert their anticancer effects through the modulation of key signaling pathways and molecular targets.

-

Targeting SIRT2 and EGFR: Molecular docking studies have proposed that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and potentially inhibit sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR)[5]. Both SIRT2 and EGFR are crucial regulators of cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.

Figure 1: Proposed Anticancer Mechanism via EGFR and SIRT2 Inhibition. This diagram illustrates how this compound derivatives may inhibit cancer cell proliferation and survival by targeting the EGFR and SIRT2 signaling pathways.

-

HSP90 and TRAP1 Mediated Pathway: Research on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates suggests a mechanism involving the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) mediated signaling pathway[6]. These chaperone proteins are critical for the stability and function of many oncoproteins, and their inhibition can lead to the degradation of these client proteins, ultimately triggering apoptosis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens is a pressing global health crisis. The discovery of novel antimicrobial agents with new mechanisms of action is therefore of utmost importance. Phenylpropanoic acid derivatives have demonstrated significant potential in this arena.

Broad-Spectrum Antimicrobial Effects

Studies on chlorinated 3-phenylpropanoic acid derivatives have revealed their antimicrobial activity against a range of pathogens. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid displayed notable activity against Escherichia coli and Staphylococcus aureus[7]. Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown efficacy against a panel of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[8].

Table 2: Minimum Inhibitory Concentrations (MIC) of Phenylpropanoic Acid Derivatives against Multidrug-Resistant Bacteria

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Chlorinated 3-Phenylpropanoic Acid | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | [7] |

| Chlorinated 3-Phenylpropanoic Acid | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 14 | MRSA | 1-8 | [8] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 14 | VRE | 0.5-2 | [8] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 15 | MRSA | 1-8 | [8] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 15 | VRE | 0.5-2 | [8] |

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial activity of these compounds is highly dependent on their chemical structure. The presence and position of halogen atoms on the phenyl ring significantly influence their potency[9][10]. Halogenation can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane[9]. Furthermore, the nature of the substituents on the propanoic acid chain can modulate the compound's interaction with its molecular target. For instance, the conversion of the carboxylic acid to a hydrazone has been shown to enhance antimicrobial activity in some cases[8].

Enzyme Inhibition: A Key Mechanism of Action

Enzyme inhibition is a well-established mechanism through which many drugs exert their therapeutic effects. Derivatives of phenylpropanoic acid have been shown to inhibit a variety of enzymes, contributing to their diverse biological activities.

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

A study on hydrazone derivatives revealed that N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride is a potent inhibitor of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE)[11]. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer. Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Table 3: Enzyme Inhibitory Activity of a 4-Chlorophenyl Derivative

| Compound | Enzyme | Ki (nM) | Reference |

| N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride | hCA I | 203 ± 55 | [11] |

| N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride | hCA II | 200 ± 34 | [11] |

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed, self-validating protocols for key in vitro assays.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Figure 2: Workflow for the MTT Cell Viability Assay. This diagram outlines the key steps involved in assessing the anticancer activity of novel compounds using the MTT assay.

Protocol for Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound and its closely related analogs represent a promising class of compounds with a diverse range of biological activities. The preclinical data highlighted in this guide demonstrate their potential as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key enzymes and signaling pathways. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish a more comprehensive understanding of their therapeutic potential. Detailed mechanistic studies are needed to elucidate their precise molecular targets and pathways. Furthermore, in vivo studies are required to assess their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics to address the pressing challenges of cancer and infectious diseases.

References

- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 3-(4-Chlorophenyl)-2-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 3-(4-chlorophenyl)-2-oxopropanoic acid, a molecule of significant interest in synthetic organic and medicinal chemistry.[1] This document delves into the nuanced interplay of its functional groups—a chlorophenyl moiety, a keto group, and a carboxylic acid—which dictates its chemical behavior and potential as a synthetic intermediate.[1] We will explore its molecular architecture, potential tautomeric forms, and preferred conformational states, supported by spectroscopic and computational methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile alpha-keto acid.

Introduction: Significance and Applications

This compound (CAS No. 3617-01-4) is an organic compound featuring a para-substituted chlorinated aromatic ring linked to a three-carbon chain containing both a ketone and a carboxylic acid functional group.[1][2] Its molecular formula is C₉H₇ClO₃.[1][2][3] The presence of the chlorophenyl group is often associated with biological activity, making this compound and its derivatives valuable precursors in pharmaceutical research.[1] Notably, it has been utilized in the preparation of pyridopyrazinone derivatives which act as insulin secretion stimulators, suggesting potential applications in the treatment of diabetes.[2] Its utility as a synthetic intermediate is underscored by the reactivity of its carboxylic acid and ketone functionalities, allowing for transformations such as esterification and acylation.[1]

Molecular Structure and Key Features

The fundamental structure of this compound comprises a 4-chlorophenyl group attached to a propanoic acid backbone, with a ketone at the C2 (alpha) position.

Table 1: Key Structural and Chemical Properties

| Property | Value | Source |

| CAS Number | 3617-01-4 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| SMILES | c1cc(ccc1CC(=O)C(=O)O)Cl | [1][3] |

| InChI | InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | [1][3] |

The electronic properties of the molecule are significantly influenced by the chlorinated aromatic ring, which can affect its interactions with biological targets.[1]

Conformational Analysis and Tautomerism

The conformational flexibility of this compound is primarily dictated by rotation around the single bonds of the propanoic acid chain. However, a crucial aspect of its structure is the potential for keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer.[4][5]

Keto-Enol Tautomerism

The presence of an alpha-hydrogen atom adjacent to the ketone allows for the formation of an enol tautomer, 3-(4-chlorophenyl)-2-hydroxy-acrylic acid.[1] This equilibrium can be influenced by solvent polarity and the presence of acid or base catalysts.[4][6]

Caption: Keto-enol tautomerism of the title compound.

While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding.[4][5] In the case of this compound, the enol form would benefit from conjugation between the newly formed double bond and the carboxylic acid group.

Synthesis and Reactivity

Alpha-keto acids can be synthesized through various methods, including the oxidation of corresponding alpha-hydroxy acids or through Friedel-Crafts acylation.[7][8] A common route involves the hydrolysis of precursor esters. For instance, the synthesis of related propanoic acids has been achieved through the reduction of benzyl 4-chlorobenzoate using a palladium catalyst.[9]

The reactivity of this compound is centered around its two primary functional groups. The carboxylic acid can undergo esterification, and the ketone can participate in various nucleophilic addition reactions. This dual reactivity makes it a versatile building block in organic synthesis.[1]

Experimental Characterization Protocols

A thorough characterization of this compound relies on a combination of spectroscopic and computational techniques.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the aromatic protons on the chlorophenyl ring, the methylene protons adjacent to the ring, and the acidic proton of the carboxylic acid. The presence of the enol tautomer would give rise to a distinct vinylic proton signal.[10]

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbons of the ketone and carboxylic acid, the carbons of the aromatic ring, and the methylene carbon.

Step-by-Step ¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign signals to specific protons in the molecule.

5.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

A strong C=O stretch from the alpha-keto group (~1720-1740 cm⁻¹).

-

C-Cl stretch in the aromatic region (~1000-1100 cm⁻¹).

-

5.1.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted m/z values for various adducts can be calculated to aid in spectral interpretation.[3]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for investigating the conformational landscape and electronic properties of this compound.

Computational Workflow:

-

Structure Building: Construct the 3D structure of both the keto and enol tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP/6-31G*) to find the lowest energy conformations.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to predict vibrational frequencies for comparison with experimental IR spectra.

-

Property Calculations: Calculate various electronic properties, such as molecular orbital energies and electrostatic potential maps, to understand the reactivity and intermolecular interactions of the molecule.

Caption: Workflow for the characterization of the title compound.

Conclusion

This compound is a molecule with a rich structural and chemical profile. Its conformational flexibility, potential for keto-enol tautomerism, and the electronic influence of the chlorophenyl group make it a fascinating subject for both experimental and computational investigation. A thorough understanding of these properties is crucial for leveraging its potential in the synthesis of novel compounds with applications in medicinal chemistry and beyond. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and related alpha-keto acids.

References

- 1. CAS 3617-01-4: this compound [cymitquimica.com]

- 2. This compound CAS#: 3617-01-4 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 9. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. This compound(3617-01-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2-oxopropanoic acid, a pivotal intermediate in synthetic and medicinal chemistry. The document delves into the historical context of α-keto acids, explores the probable early synthetic routes leading to this specific compound, and details modern synthetic methodologies. A significant focus is placed on its critical role as a building block in the development of pharmaceutical agents, particularly pyridopyrazinone-based insulin secretagogues for the treatment of diabetes. The guide also includes detailed experimental protocols, analytical characterization, and a forward-looking perspective on its potential applications.

Introduction: The Significance of α-Keto Acids in Medicinal Chemistry

α-Keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This structural motif imparts unique reactivity, making them valuable precursors and intermediates in a multitude of biological and synthetic pathways. In medicinal chemistry, the α-keto acid functionality is recognized as a "privileged structure," appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Their ability to act as bioisosteres for carboxylic acids, coupled with their electrophilic nature, allows for diverse interactions with biological targets.

Historically, the study of α-keto acids dates back to the 19th century, with early investigations focusing on their roles in metabolism. Today, their importance is well-established, with applications ranging from antiviral and anticancer agents to therapies for metabolic disorders. This compound (CAS No: 3617-01-4) has emerged as a compound of interest within this class, primarily due to its utility in the synthesis of more complex, biologically active molecules.[1]

Physicochemical Properties and Analytical Characterization

This compound typically presents as a white to off-white solid. It is soluble in organic solvents and has limited solubility in water.

| Property | Value |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| CAS Number | 3617-01-4 |

| Appearance | White to off-white solid |

| Synonyms | Benzenepropanoic acid, 4-chloro-α-oxo-; 4-Chloro-α-oxo-benzenepropanoic acid |

Analytical Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR and ¹³C NMR spectra are crucial for confirming the structure of the compound. Spectroscopic data can be found in various chemical databases.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, such as the carboxylic acid and ketone carbonyls.

Historical Perspective on the Discovery and Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in early literature, its synthesis can be logically inferred from established chemical reactions of the late 19th and early 20th centuries. The historical synthesis of α-keto acids provides a framework for understanding how this compound was likely first prepared.

One of the most plausible early routes to this compound involves a Claisen condensation , a fundamental carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887.[2][3] This reaction, occurring between two esters or an ester and another carbonyl compound in the presence of a strong base, is a classic method for preparing β-keto esters.[4][5][6]

The likely historical synthesis would have proceeded in two key steps:

-

Synthesis of the Ethyl Ester: A crossed Claisen condensation between ethyl acetate and ethyl 4-chlorobenzoate, or a direct Claisen condensation of ethyl 4-chlorophenylacetate with diethyl oxalate. A more direct historical approach would be the Claisen condensation of 4-chlorobenzaldehyde with a pyruvate ester.

-

Hydrolysis to the Carboxylic Acid: The resulting ethyl 3-(4-chlorophenyl)-2-oxopropanoate would then be hydrolyzed, typically under acidic or basic conditions, to yield the final this compound.[7]

Figure 1: A plausible historical synthetic pathway to this compound via a Claisen condensation followed by hydrolysis.

Modern Synthetic Methodologies

While the Claisen condensation remains a viable route, modern organic synthesis offers a variety of more efficient and versatile methods for preparing α-keto acids and their esters. These contemporary approaches often provide higher yields, greater substrate scope, and milder reaction conditions.

Oxidation of α-Hydroxy Acids and Esters

A common and direct method involves the oxidation of the corresponding α-hydroxy acid or ester precursor, 3-(4-chlorophenyl)-2-hydroxypropanoic acid or its ester. A range of oxidizing agents can be employed for this transformation.

Hydrolysis of Precursors

The target compound can be readily obtained by the hydrolysis of its corresponding ester, ethyl 3-(4-chlorophenyl)-2-oxopropanoate. This ester is commercially available or can be synthesized through various methods, including the Claisen condensation mentioned previously.

Experimental Protocol: Hydrolysis of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

Materials:

-

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

-

Ethanol

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve ethyl 3-(4-chlorophenyl)-2-oxopropanoate in ethanol in a round-bottom flask.

-

Saponification (Basic Hydrolysis): Add an aqueous solution of sodium hydroxide to the flask. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key synthetic intermediate. The presence of the chlorophenyl group and the reactive α-keto acid moiety makes it a versatile building block for constructing more complex molecules with therapeutic potential.

Synthesis of Pyridopyrazinone Derivatives as Insulin Secretagogues

A notable application of this compound is in the preparation of pyridopyrazinone derivatives, which have been investigated as insulin secretion stimulators for the treatment of diabetes.[2] These compounds act as insulin secretagogues, meaning they promote the release of insulin from pancreatic β-cells. The development of novel insulin secretagogues is a major focus in diabetes research, aiming for improved glycemic control with a lower risk of hypoglycemia compared to older drug classes.

Figure 2: The role of this compound as a key starting material in the synthesis of pyridopyrazinone-based insulin secretagogues.

Potential for Other Therapeutic Areas

While its use in diabetes drug discovery is a primary example, the structural motifs present in this compound suggest its potential as a scaffold or intermediate for other therapeutic agents. The 4-chlorophenyl group is a common feature in many drugs, influencing their pharmacokinetic and pharmacodynamic properties. The α-keto acid moiety can be derivatized to explore a wide range of biological targets.

Conclusion and Future Perspectives

This compound, while not a therapeutic agent itself, holds a significant position in the landscape of medicinal chemistry. Its history is intertwined with the development of fundamental organic reactions, and its present-day application underscores the continuing importance of versatile chemical building blocks in drug discovery. The demand for novel treatments for metabolic disorders like diabetes ensures that this compound and its derivatives will remain relevant to researchers and scientists in the field. Future research may explore its utility in the synthesis of compounds for other therapeutic areas, leveraging the unique reactivity of the α-keto acid group and the established pharmacological relevance of the chlorophenyl moiety.

References

- 1. CAS 3617-01-4: this compound [cymitquimica.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-keto acid, represents a molecule of significant interest in the realms of synthetic organic chemistry and medicinal chemistry. Its structural motifs, comprising a 4-chlorophenyl ring, a methylene bridge, and an α-keto acid functionality, confer upon it a unique reactivity profile and the potential for diverse biological activities. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its known and potential applications, particularly in the context of drug discovery and development. While direct biological studies on this specific molecule are limited, its utility as a synthetic intermediate and the activities of structurally related compounds suggest promising avenues for future research. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.

Introduction

This compound (CAS No: 3617-01-4) is an organic compound featuring a chlorophenyl group attached to a 2-oxopropanoic acid moiety.[1] This structure combines the lipophilic and electronically influential nature of the chlorinated aromatic ring with the reactive and biologically relevant α-keto acid functional group.[1] α-Keto acids are a class of compounds that play crucial roles in cellular metabolism and have garnered significant attention in medicinal chemistry as versatile scaffolds for the development of enzyme inhibitors and other therapeutic agents.[2] The presence of the 4-chlorophenyl substituent is a common feature in many drug molecules, often enhancing metabolic stability and modulating binding affinity to biological targets.

This guide will provide a detailed examination of the available scientific literature on this compound, covering its chemical synthesis, structural characterization, and potential biological significance.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the preparation of α-keto acids.[1] While a specific, detailed protocol for this exact molecule is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on general methodologies. One of the most common approaches involves the oxidation of the corresponding α-hydroxy acid.

Proposed Synthetic Protocol: Oxidation of 3-(4-Chlorophenyl)-2-hydroxypropanoic Acid

A reliable method for the synthesis of α-keto acids is the chemoselective oxidation of α-hydroxy acids.[3][4] This transformation can be achieved using various oxidizing agents. A modern and efficient method utilizes a nitroxyl radical catalyst, such as 2-azaadamantane N-oxyl (AZADO), with molecular oxygen as the terminal oxidant.[3][4] This approach is favored for its mild reaction conditions and high selectivity, which is crucial for the preparation of potentially labile α-keto acids.[3]

Step-by-Step Methodology:

-

Preparation of the Starting Material: The precursor, 3-(4-chlorophenyl)-2-hydroxypropanoic acid, can be synthesized from 4-chlorobenzaldehyde through a variety of methods, including the use of a cyanohydrin intermediate followed by hydrolysis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a balloon of oxygen, dissolve 3-(4-chlorophenyl)-2-hydroxypropanoic acid in a suitable aprotic solvent such as acetonitrile (MeCN).

-

Catalyst Addition: To the solution, add catalytic amounts of 2-azaadamantane N-oxyl (AZADO) and sodium nitrite (NaNO₂).

-

Reaction Execution: Stir the reaction mixture vigorously under an oxygen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water, and the aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Figure 1: Proposed synthetic workflow for this compound.

Physicochemical Properties

The general physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3617-01-4 | [1][5] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

¹H NMR (CDCl₃):

-

Aromatic Protons: A set of doublets in the range of δ 7.2-7.4 ppm, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Methylene Protons: A singlet at approximately δ 4.1 ppm for the CH₂ group adjacent to the aromatic ring and the carbonyl group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may or may not be observed depending on the solvent and concentration.

Note: A publicly available ¹H NMR spectrum supports these assignments.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ > 160 ppm), corresponding to the carboxylic acid and ketone carbonyls.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.

-

Methylene Carbon: A signal in the aliphatic region (δ ~40-50 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic ring.

-

C=O Stretching (Ketone): ~1720-1740 cm⁻¹

-

C=O Stretching (Carboxylic Acid): ~1700-1725 cm⁻¹

-

O-H Stretching (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹

-

C-Cl Stretching: ~1090 cm⁻¹

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). Predicted m/z values for common adducts are [M+H]⁺ at 199.01566 and [M-H]⁻ at 197.00110.[6]

Chemical Reactivity

The presence of both a ketone and a carboxylic acid functional group makes this compound a versatile synthetic intermediate.[1]

-

Esterification and Acylation: The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst, or be converted to an acyl halide for subsequent acylation reactions.[1]

-

Reactions at the Ketone Carbonyl: The ketone group can participate in a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and reductive aminations.

-

Decarboxylation: Like many α-keto acids, this compound may be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts.

Biological Activity and Potential Applications

While extensive biological studies on this compound are not widely published, its structural features and the activities of related compounds suggest several areas of potential interest for drug discovery and development.

Intermediate for the Synthesis of Insulin Secretagogues

One of the most direct reported applications of this compound is its use as a starting material in the preparation of pyridopyrazinone derivatives that act as insulin secretion stimulators.[5] This suggests a potential role for this compound and its derivatives in the development of novel therapeutics for diabetes. The mechanism of action of such derivatives would likely involve the modulation of pancreatic β-cell function to enhance insulin release.

Figure 2: Role as an intermediate for insulin secretagogues.

Potential as an Enzyme Inhibitor

The α-keto acid moiety is a well-known pharmacophore for the inhibition of various enzymes, particularly dehydrogenases and decarboxylases. Structurally similar compounds have been investigated as inhibitors of key metabolic enzymes.

-

(E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid , a related unsaturated α-keto acid, has been shown to be an irreversible inactivator of brewer's yeast pyruvate decarboxylase. This suggests that this compound could also be explored as an inhibitor of pyruvate-utilizing enzymes.

Given the central role of enzymes like lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK) in cancer metabolism, inhibitors of these enzymes are of significant interest in oncology. The structural similarity of this compound to the natural substrates of these enzymes (pyruvate) makes it a candidate for investigation as a potential inhibitor.

Analytical Methodology

The analysis of α-keto acids in various matrices, including biological fluids, often requires specific analytical techniques due to their reactivity and potential instability.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of α-keto acids. Due to the lack of a strong chromophore in some α-keto acids, derivatization is often necessary to enhance detection sensitivity. Common derivatization reagents include o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB), which react with the α-keto acid moiety to form highly fluorescent quinoxalinone derivatives. These derivatives can then be readily detected by fluorescence spectroscopy.

Step-by-Step Derivatization Protocol for HPLC Analysis:

-

Sample Preparation: Deproteinate biological samples (e.g., plasma, cell lysates) using a suitable method, such as precipitation with methanol.

-

Derivatization Reaction: To the prepared sample, add a solution of the derivatizing agent (e.g., DMB in the presence of a reducing agent and acid).

-

Incubation: Heat the mixture at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.

-

HPLC Analysis: Inject an aliquot of the derivatized sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase. Detect the fluorescent derivatives using a fluorescence detector.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of α-keto acids, offering high sensitivity and specificity. Derivatization can also be employed in conjunction with LC-MS to improve chromatographic properties and ionization efficiency.

Toxicology and Safety

Given the lack of specific data, this compound should be handled with appropriate care in a laboratory setting, using standard personal protective equipment (PPE) to avoid skin and eye contact, and inhalation.

Conclusion and Future Perspectives

This compound is a molecule with significant potential as a synthetic building block and as a lead structure for the development of novel therapeutic agents. While its direct biological activity remains largely unexplored, its reported use in the synthesis of insulin secretagogues highlights its relevance in the field of medicinal chemistry.

Future research efforts should focus on several key areas:

-

Development of optimized and scalable synthetic routes.

-

Comprehensive spectroscopic and physicochemical characterization.

-

Systematic evaluation of its biological activity against a panel of relevant enzymatic targets, such as those involved in glucose metabolism and cancer.

-

Investigation of its metabolic fate and toxicological profile.

A deeper understanding of the properties and biological activities of this compound will undoubtedly open up new avenues for its application in drug discovery and other areas of chemical and biological sciences.

References

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation [organic-chemistry.org]

- 5. This compound CAS#: 3617-01-4 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-(4-Chlorophenyl)-2-oxopropanoic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Chlorophenyl)-2-oxopropanoic Acid

Abstract

This compound, a halogenated derivative of phenylpyruvic acid, has emerged as a molecule of interest in biochemical and pharmacological research. Its structural similarity to endogenous keto acids suggests potential interactions with a variety of metabolic enzymes. This technical guide provides a comprehensive overview of the known biological activities and explores the potential therapeutic targets of this compound. We delve into the mechanistic rationale for its interaction with key enzymes such as alanine racemase, pyruvate dehydrogenase kinase, and lactate dehydrogenase. Detailed, field-proven experimental protocols for target validation are provided, accompanied by data interpretation strategies and visualizations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction to this compound

This compound, also known as 4-chlorophenylpyruvic acid, belongs to the class of α-keto acids. These molecules are characterized by a ketone group adjacent to a carboxylic acid. Endogenous α-keto acids, such as pyruvate and α-ketoglutarate, are central intermediates in cellular metabolism, playing critical roles in glycolysis, the citric acid cycle, and amino acid metabolism. The introduction of a 4-chlorophenyl moiety to the pyruvate backbone significantly alters the molecule's steric and electronic properties, suggesting the potential for selective interactions with various enzymes. Understanding these interactions is key to unlocking its therapeutic potential.

Known Biological Activities and Rationale for Target Identification

Research has indicated that this compound exhibits inhibitory effects on several enzymes. A notable study identified this compound as an inhibitor of alanine racemase from Geobacillus stearothermophilus, an essential enzyme for bacterial cell wall synthesis. This finding points towards its potential as an antibacterial agent. Furthermore, its structural resemblance to pyruvate, the primary substrate for pyruvate dehydrogenase kinase and lactate dehydrogenase, makes these enzymes plausible targets. Inhibition of these enzymes has therapeutic implications in metabolic diseases and cancer.

Potential Therapeutic Target 1: Alanine Racemase (Alr)

Alanine racemase is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. The absence of alanine racemase in eukaryotes makes it an attractive target for the development of novel antibiotics.

Proposed Mechanism of Action

This compound is proposed to act as a competitive inhibitor of alanine racemase. Its α-keto acid moiety can mimic the substrate L-alanine, allowing it to bind to the active site of the enzyme. The bulky 4-chlorophenyl group may then form favorable interactions within the active site, leading to a stable enzyme-inhibitor complex and preventing the binding and conversion of the natural substrate.

Experimental Validation: Alanine Racemase Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potential of this compound against alanine racemase.

Rationale: This assay couples the formation of L-alanine from D-alanine to the oxidation of L-lactate by L-lactate dehydrogenase (L-LDH), which is monitored by the decrease in absorbance of NADH at 340 nm.

Materials:

-

Recombinant Alanine Racemase

-

D-alanine

-

L-lactate dehydrogenase (L-LDH)

-

NADH

-

Tris-HCl buffer (pH 8.0)

-

This compound

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well UV-transparent plate, add 150 µL of Tris-HCl buffer.

-

Add 10 µL of NADH solution (final concentration 0.2 mM).

-

Add 10 µL of L-LDH solution (final concentration 10 units/mL).

-

Add 10 µL of varying concentrations of this compound.

-

Add 10 µL of Alanine Racemase (final concentration 5 µg/mL).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of D-alanine solution (final concentration 50 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Alanine Racemase Inhibition Assay